BenchChemオンラインストアへようこそ!

6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

Medicinal Chemistry Parallel Library Synthesis Kinase Inhibitor Design

6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (CAS 570415-48-4) is a heterocyclic small molecule (MF: C14H15ClN4; MW: 274.75 g/mol) belonging to the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold class. This scaffold is a privileged core in medicinal chemistry for developing inhibitors of diverse kinases including ATR, mTOR, PI3K, and CaMKII, as well as EGFR tyrosine kinases.

Molecular Formula C14H15ClN4
Molecular Weight 274.75 g/mol
CAS No. 570415-48-4
Cat. No. B3053935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
CAS570415-48-4
Molecular FormulaC14H15ClN4
Molecular Weight274.75 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1N=C(N=C2Cl)N)CC3=CC=CC=C3
InChIInChI=1S/C14H15ClN4/c15-13-11-9-19(8-10-4-2-1-3-5-10)7-6-12(11)17-14(16)18-13/h1-5H,6-9H2,(H2,16,17,18)
InChIKeyAIFHNRTXIAZQOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (CAS 570415-48-4): A Bifunctional Tetrahydropyrido[4,3-d]pyrimidine Building Block for Kinase-Targeted Library Synthesis


6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (CAS 570415-48-4) is a heterocyclic small molecule (MF: C14H15ClN4; MW: 274.75 g/mol) belonging to the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold class [1]. This scaffold is a privileged core in medicinal chemistry for developing inhibitors of diverse kinases including ATR, mTOR, PI3K, and CaMKII, as well as EGFR tyrosine kinases [2]. The compound features two orthogonal synthetic handles—a 4-chloro leaving group and a 2-amino nucleophilic center—positioned on the pyrimidine ring, while the 6-benzyl substituent on the tetrahydropyridine nitrogen provides a lipophilic anchor point for target engagement or a protecting group strategy [3].

Why 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine Cannot Be Replaced by Common THPP Scaffold Analogs in SAR Exploration


Although the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold is shared by numerous research intermediates, the specific substitution pattern of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (570415-48-4) makes simple substitution with des-chloro, des-amino, or des-benzyl analogs problematic for structure-activity relationship (SAR) studies. The 4-chloro and 2-amino groups on the pyrimidine ring are crucial for divergent functionalization—enabling sequential nucleophilic aromatic substitution (SNAr) at C4 while preserving the C2 amine for later amidation or urea formation—a synthetic sequence not accessible with monocfunctional analogs [1]. Furthermore, scaffold-based patent literature on ATR, PI3Kδ, and CaMKII inhibitors demonstrates that subtle modifications to the THPP core can shift potency and selectivity by orders of magnitude [2], indicating that procurement of the precise substitution pattern is essential for reproducible lead optimization campaigns.

Head-to-Head Comparator Analysis: Quantifying the Differentiation of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (CAS 570415-48-4)


Dual Orthogonal Reactive Handles Enable Sequential Derivatization Unavailable in Mono-Substituted Analogs

The compound 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (570415-48-4) possesses two chemically distinct and orthogonally reactive functional groups on the pyrimidine core: a chlorine at the 4-position (suitable for SNAr and cross-coupling reactions) and a primary amine at the 2-position (suitable for amidation, urea formation, or reductive amination) [1]. In contrast, the des-amino comparator 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 914612-23-0) lacks the 2-NH2 handle entirely, limiting diversification to the 4-position alone [1]. Synthetic utility for sequential derivatization is thus fundamentally reduced.

Medicinal Chemistry Parallel Library Synthesis Kinase Inhibitor Design

XLogP3-AA Lipophilicity is Modulated by the 2-Amino Group Relative to the Des-Amino Analog, Impacting Predicted Permeability

The computed octanol-water partition coefficient (XLogP3-AA) for 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is 2.2, as reported by PubChem (CID 14393221) [1]. The des-amino comparator 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 914612-23-0) has a measured/predicted LogP of 2.63 [2]. The ΔLogP of +0.43 for the des-amino analog indicates increased lipophilicity, which may influence membrane permeability and non-specific protein binding in cell-based assays in divergent ways compared to the 2-amino derivative.

Physicochemical Properties Drug-likeness Lipophilicity

Commercially Specified Purity (98%) Exceeds Commonly Available Purity of Key Des-Chloro and Core Scaffold Comparators

The target compound 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (CAS 570415-48-4) is commercially available from the vendor Leyan at a certified purity of 98% . By comparison, the closely related des-chloro analog 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (CAS 949654-76-6) is available at 95–96% purity from the same vendor category , while the unsubstituted core scaffold 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (CAS 124458-31-7) is offered at 95%+ . A 2–3% purity differential may be consequential for high-throughput screening (HTS) where cumulative impurity effects can confound hit validation.

Procurement Purity Specification Reproducibility

The 6-Benzyl Substituent Provides a Lipophilic Anchor and Synthetic Protecting Group Strategy Absent in the Core Scaffold

The 6-benzyl group in 570415-48-4 serves as both a lipophilic pharmacophoric element and a synthetic protecting group for the tetrahydropyridine nitrogen, providing a defined handle for late-stage N-debenzylation to liberate a free NH for further diversification [1]. The comparator 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 944902-64-1), which lacks the N-benzyl group (MW: 169.61 vs 274.75 g/mol), has a free NH that requires orthogonal protection strategies during synthesis, complicating reaction sequences [2]. The benzyl group also contributes a computed topological polar surface area (TPSA) of 55 Ų and 2 rotatable bonds, parameters that are conformationally constrained compared to flexible alkyl N-substituents [1].

Synthetic Strategy Protecting Group Target Engagement

Hydrogen Bond Donor Count Differentiates the 2-Amino Target Compound from the Des-Amino Analog, Impacting Predicted Target Engagement Geometry

The 2-amino group in 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (570415-48-4) provides one hydrogen bond donor (HBD) and contributes to a total hydrogen bond acceptor (HBA) count of 4, as computed by PubChem [1]. The des-amino analog 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 914612-23-0) has zero HBD and 3 HBA, and lacks the capacity to donate a hydrogen bond from the pyrimidine 2-position [2]. In kinase inhibitor design, the 2-amino group on pyrido[4,3-d]pyrimidine scaffolds has been shown to engage the hinge region of ATP-binding sites via a bidentate hydrogen bond motif [3]; absence of this donor eliminates a key interaction that may be critical for target affinity.

Hydrogen Bonding Kinase Hinge Binding Molecular Recognition

Optimal Procurement Scenarios for 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (CAS 570415-48-4) Based on Validated Differentiation Evidence


Divergent Parallel Library Synthesis for Kinase Hinge-Binder Optimization

For medicinal chemistry teams building focused kinase inhibitor libraries, 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (570415-48-4) enables a divergent synthetic strategy: the 4-chloro position can be diversified via SNAr with a panel of amines to explore the solvent-exposed region, while the 2-amino group can be simultaneously or sequentially elaborated via amidation or urea formation to probe the hinge-binding pocket [1]. This dual-functionalization capability eliminates the need to purchase separate mono-functional intermediates (e.g., the des-amino analog CAS 914612-23-0) for each diversification vector, reducing the number of starting materials required for a 10 × 10 combinatorial matrix from 20 to 1 [1].

ATR or PI3Kδ Inhibitor Lead Optimization Requiring N-Benzyl Protection

In lead optimization programs targeting ATR kinase or PI3Kδ—where the 6-substituted THPP scaffold has demonstrated nanomolar cellular potency—the pre-installed N-benzyl group on 570415-48-4 serves as a protecting group that can be cleaved at a late stage (e.g., via hydrogenolysis) to liberate the free piperidine NH for subsequent capping with sulfonamides, carbamates, or acyl groups [2]. This strategy is synthetically more efficient than employing the N-unsubstituted comparator CAS 944902-64-1, which requires an earlier-stage protection step that may be incompatible with sensitive functional groups introduced during core elaboration [2].

High-Throughput Screening Follow-Up Where Purity-Driven False Positive Reduction Is Critical

For HTS triage and concentration-response follow-up (e.g., IC50 determination in biochemical kinase assays), the 98% purity specification of commercially available 570415-48-4 from Leyan provides a measurably lower impurity burden than the 95–96% purity typical of the des-chloro analog CAS 949654-76-6 and the core scaffold CAS 124458-31-7 . In a screening cascade processing 1,000–10,000 compounds, this purity differential can reduce the expected number of impurity-driven false positive hits by an estimated 2–3%, representing a meaningful reduction in confirmatory assay resource expenditure .

Structure-Based Drug Design Requiring a Defined Hinge-Binding Hydrogen Bond Donor

Computational and structure-based drug design campaigns targeting kinases where the hinge region presents a hydrogen bond acceptor motif (e.g., EGFR, CaMKII) benefit from the 2-amino group on 570415-48-4, which provides a defined H-bond donor absent in the des-amino analog CAS 914612-23-0 [3]. Docking studies and molecular dynamics simulations using this scaffold can explicitly model the bidentate hinge interaction enabled by the 2-NH2 group, making it the appropriate procurement choice for programs where this pharmacophoric feature is predicted to be essential for target engagement [3].

Quote Request

Request a Quote for 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.